molecular formula C17H24N4O2 B2525062 3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one CAS No. 2034201-82-4

3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No. B2525062
CAS RN: 2034201-82-4
M. Wt: 316.405
InChI Key: GXUVYYBPNHCOOF-UHFFFAOYSA-N
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Description

The compound "3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one" is a complex molecule that appears to be a derivative of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The structure suggests the presence of multiple substituents, including a dimethylisoxazole group and a piperidine moiety, which may confer unique chemical and physical properties to the compound.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in the literature. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized through a multi-step process involving the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with various N-mono-substituted hydrazines . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as NMR and HRMS, as demonstrated in the synthesis of novel heterocyclic compounds . The crystal and molecular structures of related compounds, such as dimethylisothiazolopyridine derivatives, have been characterized, revealing details about their conformation and tautomeric forms . These techniques could be employed to analyze the molecular structure of "3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one" and confirm its geometry and electronic configuration.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be explored through various chemical reactions. For example, a green mechanochemical synthesis approach has been used to create new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles via a grinding-induced, sequential one-pot three-component reaction . Additionally, a one-pot, three-component synthesis of related tetraazinobenzoxazinones has been described, which involves heating a mixture of dihydro-tetrazine, aldehydes, and dimedone . These methods highlight the potential for diverse chemical transformations involving pyrazole derivatives, which could be relevant for the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their substituents. For instance, the crystal structure analysis provides insights into the density and conformation of the molecules . The electrochemical synthesis of spiro-dihydropyrazolopyrans suggests that such compounds can be formed under milder conditions and with higher yields compared to chemical synthesis, indicating potential stability and reactivity advantages . These findings could inform the investigation of the physical and chemical properties of "3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one", including its solubility, stability, and reactivity profile.

Scientific Research Applications

Dopamine D4 Receptor Ligands

Research on compounds with structural similarities to the queried chemical has shown potential applications as ligands for the human dopamine D4 receptor. These compounds have been systematically studied to understand their structure-activity relationships, with modifications leading to improvements in affinity and selectivity over other dopamine receptors. Such findings indicate potential applications in neuroscience research, particularly in studies related to neurotransmission and receptor-specific drug development (Rowley et al., 1997).

Synthesis of Structurally Diverse Libraries

Another area of application involves the use of similar compounds as starting materials in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach is crucial for medicinal chemistry, where the synthesis of new molecules can lead to the discovery of novel drugs with significant therapeutic potential (Roman, 2013).

Mechanochemical Synthesis

Compounds bearing the dimethylisoxazol and pyrazol moieties have been synthesized via mechanochemical methods. This green chemistry approach is notable for its environmental friendliness and efficiency, indicating the potential of similar compounds in sustainable chemical synthesis practices (Saeed & Channar, 2017).

Molecular Structure Investigations

Research involving structurally related compounds has also focused on their molecular structure investigations, including X-ray crystallography combined with Hirshfeld and DFT calculations. Such studies are essential for understanding the intermolecular interactions that dictate molecular packing, which is critical for the development of materials science and the design of molecules with specific properties (Shawish et al., 2021).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-12-15(13(2)23-19-12)4-5-17(22)21-10-6-14(7-11-21)16-8-9-20(3)18-16/h8-9,14H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUVYYBPNHCOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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